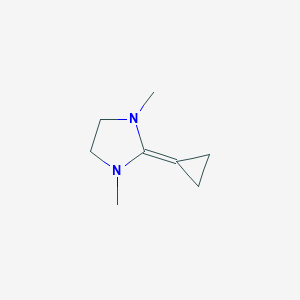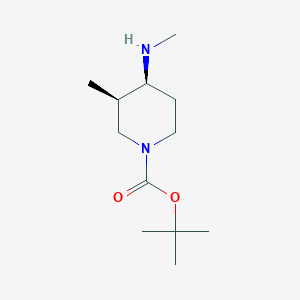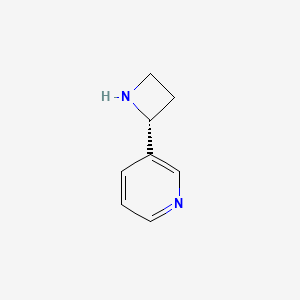
2-Cyclopropylidene-1,3-dimethylimidazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropylidene-1,3-dimethylimidazolidine is a heterocyclic compound with the molecular formula C₈H₁₄N₂. It is characterized by a cyclopropylidene group attached to a 1,3-dimethylimidazolidine ring. This compound is primarily used in research settings and is known for its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylidene-1,3-dimethylimidazolidine typically involves the cycloaddition of aryl-substituted 1,2,4-triazines with this compound . The reaction conditions often require specific catalysts and controlled environments to ensure the formation of the desired product.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound is generally produced in research laboratories using advanced organic synthesis techniques. The process involves multiple steps, including the preparation of intermediate compounds and their subsequent cycloaddition reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclopropylidene-1,3-dimethylimidazolidine undergoes various chemical reactions, including:
Cycloaddition Reactions: It participates in hetero-Diels–Alder reactions with 1,2,4-triazines, forming six-membered heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve electrophilic and nucleophilic activation of the reactants, often requiring specific catalysts.
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides, under conditions that favor nucleophilic attack.
Major Products Formed:
Cycloaddition Reactions: The major products are six-membered heterocyclic compounds, often with enhanced stability and unique chemical properties.
Substitution Reactions: The products vary depending on the nucleophile used, but generally result in modified imidazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropylidene-1,3-dimethylimidazolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Cyclopropylidene-1,3-dimethylimidazolidine primarily involves its reactivity in cycloaddition and substitution reactions. The compound’s unique structure allows it to form stable intermediates and products through zwitterionic mechanisms . These mechanisms are characterized by the formation of prereaction molecular complexes, which then convert to zwitterionic intermediates before cyclizing to the final product.
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethylimidazolidine: Shares the imidazolidine core but lacks the cyclopropylidene group.
Cyclopropylidene Derivatives: Compounds with similar cyclopropylidene groups but different heterocyclic cores.
Uniqueness: 2-Cyclopropylidene-1,3-dimethylimidazolidine is unique due to its combination of the cyclopropylidene group and the 1,3-dimethylimidazolidine ring. This combination imparts distinct chemical reactivity and stability, making it valuable in various research applications.
Eigenschaften
CAS-Nummer |
109153-25-5 |
|---|---|
Molekularformel |
C8H14N2 |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
2-cyclopropylidene-1,3-dimethylimidazolidine |
InChI |
InChI=1S/C8H14N2/c1-9-5-6-10(2)8(9)7-3-4-7/h3-6H2,1-2H3 |
InChI-Schlüssel |
CXFAIBTVBKKZGF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(C1=C2CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![12-hydroxy-1,10-bis(2-propan-2-yloxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12935763.png)
![12-hydroxy-1,10-bis(2,3,5,6-tetramethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12935765.png)
![Methyl 6-amino-1-isopropyl-2H-pyrrolo[3,4-c]pyridine-3-carboxylate](/img/structure/B12935773.png)

![tert-Butyl 6-bromo-4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12935795.png)


![Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12935816.png)
![5,7,7-Trimethyl-2-nonyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B12935817.png)

